o-Tolylmagnesium Bromide
Overview
Description
o-Tolylmagnesium Bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. The compound has the chemical formula CH3C6H4MgBr and is typically found in solution form, often in diethyl ether .
Mechanism of Action
Target of Action
o-Tolylmagnesium bromide is an organic compound that is primarily used as a reagent in organic synthesis . It is a Grignard reagent, which are a class of organometallic compounds commonly used in organic chemistry for carbon-carbon bond formations .
Mode of Action
As a Grignard reagent, this compound acts as a nucleophile, attacking electrophilic carbon atoms present in polar bonds . This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Grignard reaction . This reaction involves the nucleophilic addition of the Grignard reagent to a carbonyl group in aldehydes or ketones, resulting in the formation of secondary and tertiary alcohols .
Pharmacokinetics
It’s important to note that it is typically prepared and used in solution, often in diethyl ether .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. For example, it can be used to prepare an iridium (I) mesityl complex and a key intermediate for the synthesis of M1 muscarinic selective agonist AC-42 derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere to prevent reaction with atmospheric moisture or oxygen . Additionally, it is sensitive to temperature and should be kept cool to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolylmagnesium Bromide is prepared through the reaction of o-bromotoluene with magnesium metal in the presence of anhydrous diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: o-Tolylmagnesium Bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Reacts with organic halides in the presence of catalysts like palladium or nickel.
Solvents: Typically used in diethyl ether or tetrahydrofuran (THF).
Major Products:
Alcohols: From reactions with carbonyl compounds.
Biaryls: From coupling reactions with halides.
Scientific Research Applications
o-Tolylmagnesium Bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
- p-Tolylmagnesium Bromide
- Phenylmagnesium Bromide
- m-Tolylmagnesium Bromide
Comparison:
- p-Tolylmagnesium Bromide: Similar in structure but with the methyl group in the para position. It exhibits similar reactivity but may have different steric effects.
- Phenylmagnesium Bromide: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
- m-Tolylmagnesium Bromide: Has the methyl group in the meta position, which can influence the electronic and steric properties differently compared to o-Tolylmagnesium Bromide .
This compound stands out due to its specific reactivity patterns and the influence of the ortho-methyl group on its chemical behavior.
Properties
IUPAC Name |
magnesium;methylbenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQOOCGNXAQGW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918613 | |
Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-31-0 | |
Record name | Magnesium bromide 2-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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